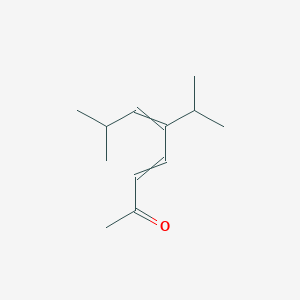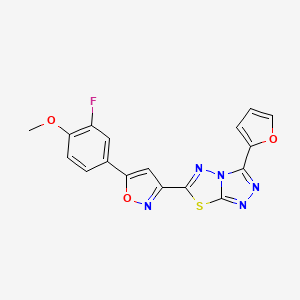![molecular formula C23H26N2 B12616387 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine CAS No. 918482-29-8](/img/structure/B12616387.png)
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-2-carbaldehyde and 2-phenylethylamine as the primary starting materials.
Formation of Intermediate: The naphthalene-2-carbaldehyde undergoes a condensation reaction with 2-phenylethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The resulting amine undergoes cyclization with piperazine in the presence of a suitable catalyst to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles such as halides or alkyl groups.
Acylation: Acylation reactions can be performed using acyl chlorides or anhydrides to introduce acyl groups onto the piperazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, such as serotonin and dopamine receptors, modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.
Comparison with Similar Compounds
1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Similar in structure but lacks the naphthalene ring, making it less complex and potentially less active in certain biological assays.
1-(2-Phenylethyl)piperazine: Lacks the naphthalene ring, which may result in different binding affinities and biological activities.
1-(Naphthalen-2-yl)piperazine: Lacks the phenylethyl group, which may affect its overall chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
918482-29-8 |
|---|---|
Molecular Formula |
C23H26N2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(2-phenylethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-2-6-20(7-3-1)12-13-24-14-16-25(17-15-24)19-21-10-11-22-8-4-5-9-23(22)18-21/h1-11,18H,12-17,19H2 |
InChI Key |
HINSRJYPADYLAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


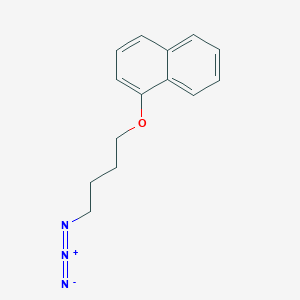
![7-Methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12616308.png)
![6-Methoxy-4-methyl-5-[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B12616313.png)
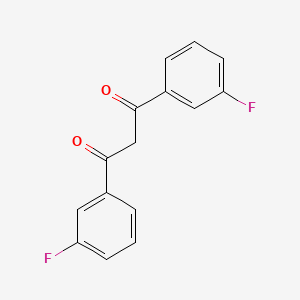
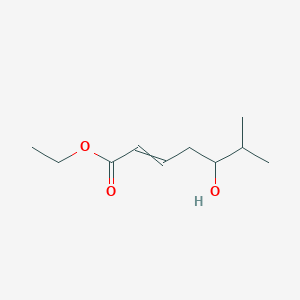
![(3S,3'aR,8'aS,8'bS)-2'-(2-bromophenyl)-6-chloro-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12616331.png)
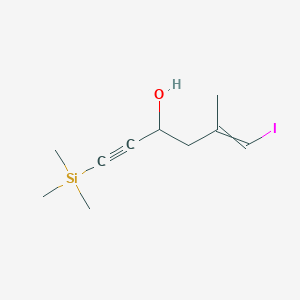
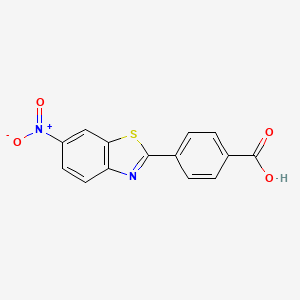
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12616346.png)
![1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12616352.png)
![N-[1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine](/img/structure/B12616354.png)
